3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring with an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can lead to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes . The oxadiazole ring can also play a role in stabilizing the compound and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group attached to a phenyl ring, but with a hydroxyl group instead of an oxadiazole ring.
Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: A compound with multiple trifluoromethyl groups attached to a borate core.
Properties
Molecular Formula |
C10H5F3N2O2 |
---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-4-2-1-3-6(7)9-14-8(5-16)17-15-9/h1-5H |
InChI Key |
QPZMODZSWODRNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C=O)C(F)(F)F |
Origin of Product |
United States |
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